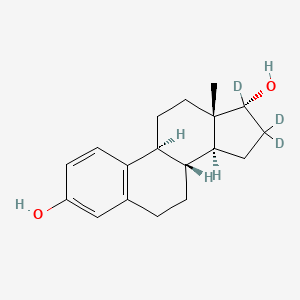
Alpha-Estradiol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Estradiol-d3, also known as Alfatradiol-d3 or Epiestradiol-d3, is a deuterium-labeled form of Alpha-Estradiol. Alpha-Estradiol is a stereoisomer of the hormone 17β-estradiol, which is a naturally occurring estrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estrogens, as well as their biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Estradiol-d3 involves the incorporation of deuterium atoms into the Alpha-Estradiol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the catalytic hydrogenation of Alpha-Estradiol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to monitor the incorporation of deuterium and to ensure the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: This involves the replacement of functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study the metabolic pathways and biological effects of estrogens.
Applications De Recherche Scientifique
Alpha-Estradiol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of estrogen metabolism and pharmacokinetics.
Biology: Helps in understanding the role of estrogens in cellular processes and signaling pathways.
Medicine: Used in research on hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Employed in the development of new pharmaceuticals and in the study of endocrine-disrupting chemicals.
Mécanisme D'action
Alpha-Estradiol-d3 exerts its effects by binding to estrogen receptors, including estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. This leads to various biological effects, including regulation of gene expression, cell proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
17β-Estradiol: The most potent naturally occurring estrogen, with high affinity for estrogen receptors.
17α-Estradiol: A stereoisomer of 17β-estradiol with lower estrogenic activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of Alpha-Estradiol-d3
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of estrogens. The presence of deuterium also affects the compound’s stability and reactivity, providing insights into the biological effects of estrogens.
Propriétés
Formule moléculaire |
C18H24O2 |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
Clé InChI |
VOXZDWNPVJITMN-JCNODAHJSA-N |
SMILES isomérique |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



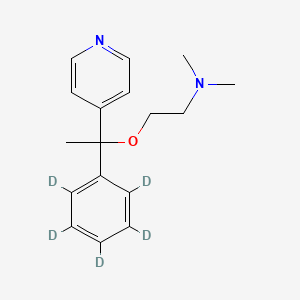
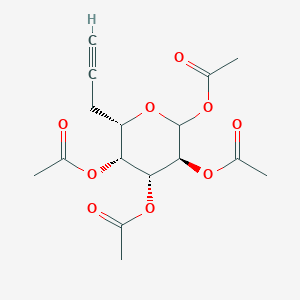
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
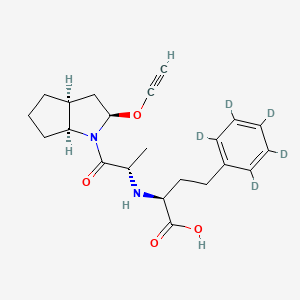

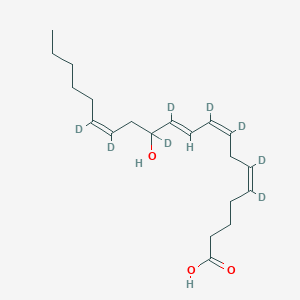
![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
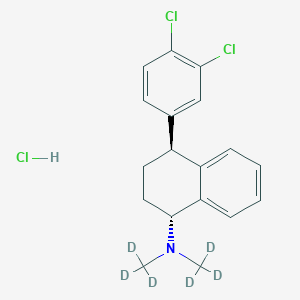
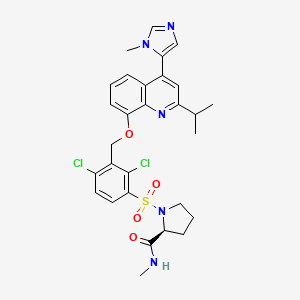
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12430693.png)

![3-Benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B12430703.png)
![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)
